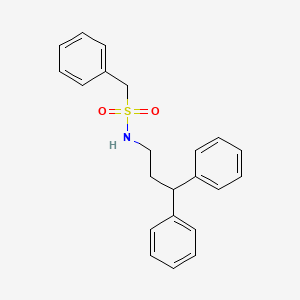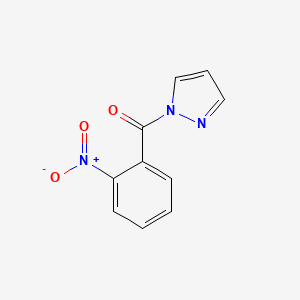![molecular formula C27H26N2O6 B7459795 ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate](/img/structure/B7459795.png)
ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate, also known as HDAC inhibitor, is a compound that has been widely studied in the field of cancer research. This compound is known for its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in epigenetic regulation.
Wirkmechanismus
Ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate inhibitor exerts its anti-cancer effects by inhibiting the activity of ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylates, which are enzymes that play a critical role in epigenetic regulation. ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylates are responsible for the deacetylation of histones, which leads to the repression of gene transcription. By inhibiting ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate activity, ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate inhibitor promotes the acetylation of histones, which leads to the activation of tumor suppressor genes and the repression of oncogenes. ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate inhibitor also promotes the acetylation of non-histone proteins, which can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate inhibitor has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate inhibitor has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and to enhance the immune response against cancer cells. ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate inhibitor has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate inhibitor is its ability to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations to the use of ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate inhibitor in lab experiments. For example, ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate inhibitor can be toxic to normal cells at high concentrations, which can limit its therapeutic potential. Additionally, ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate inhibitor can be difficult to administer in vivo, which can limit its effectiveness in animal models.
Zukünftige Richtungen
There are several future directions for research on ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate inhibitor. One area of research is the development of new ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate inhibitors with improved pharmacokinetic properties and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate inhibitor treatment. Additionally, there is a need for further research on the use of ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate inhibitor in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is a need for further research on the potential use of ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate inhibitor in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate inhibitor involves several steps, including the condensation of 5,6-dimethoxyindole-2-carboxylic acid with diphenylacetic acid, followed by the protection of the hydroxyl group with ethyl chloroformate. The resulting compound is then reacted with hydroxylamine hydrochloride to form the corresponding oxime, which is then reduced with sodium borohydride to give the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate inhibitor has been extensively studied in the field of cancer research due to its ability to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. It has been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, colon cancer, and leukemia. ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate inhibitor has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
ethyl 3-[(2-hydroxy-2,2-diphenylacetyl)amino]-5,6-dimethoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c1-4-35-25(30)24-23(19-15-21(33-2)22(34-3)16-20(19)28-24)29-26(31)27(32,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16,28,32H,4H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWXJTJVAPSYPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7459712.png)
![N-[(2-chlorophenyl)methyl]ethanesulfonamide](/img/structure/B7459714.png)



![3-{[(3-bromophenyl)methyl]sulfanyl}-4,5-dimethyl-4H-[1,2,4]TRIAZOLE](/img/structure/B7459726.png)


![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide](/img/structure/B7459760.png)



![3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)
![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)